Sodium malonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWXGRGLHYDWPS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
141-82-2 (Parent) | |
| Record name | Disodium malonate | |
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| Record name | Propanedioic acid, sodium salt | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8059712 | |
| Record name | Propanedioic acid, disodium salt | |
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Molecular Weight |
148.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Disodium malonate | |
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CAS No. |
141-95-7, 23549-97-5 | |
| Record name | Disodium malonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, sodium salt | |
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| Record name | Propanedioic acid, sodium salt (1:2) | |
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| Record name | Propanedioic acid, disodium salt | |
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| Record name | Disodium malonate | |
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| Record name | DISODIUM MALONATE | |
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Ii. Advanced Synthetic Methodologies and Chemical Transformations Involving Sodium Malonate
Optimized Synthesis Protocols for Sodium Malonate
This compound, the disodium (B8443419) salt of malonic acid, is a key intermediate in various chemical syntheses. ontosight.ai Its preparation can be achieved through several methods, each with distinct mechanisms and optimization strategies.
Reaction of Malonic Acid with Sodium Hydroxide (B78521): Mechanistic Insights and Yield Optimization
The most direct synthesis of this compound involves the neutralization of malonic acid with a sodium base, such as sodium hydroxide. ontosight.ai This is an acid-base reaction where the two acidic protons of the carboxylic acid groups on malonic acid are sequentially removed by the hydroxide ions.
The reaction proceeds in two steps:
Monothis compound formation: CH₂(COOH)₂ + NaOH → NaOOCCH₂COOH + H₂O
Dithis compound formation: NaOOCCH₂COOH + NaOH → NaOOCCH₂COONa + H₂O
To optimize the yield and ensure the formation of dithis compound, precise stoichiometric control is crucial, requiring a 1:2 molar ratio of malonic acid to sodium hydroxide. The reaction is often carried out in an aqueous solution. Temperature control is also important to prevent potential side reactions or decomposition. The neutralization reaction can be vigorous and should be performed with care. hamptonresearch.com
Electrolytic Reduction of Sodium Succinate (B1194679) for this compound Production
An alternative, though less common, route to malonates involves the electrolysis of dicarboxylic acid salts. While the Kolbe electrolysis of sodium succinate is known to produce ethene, variations of electrolytic processes can be explored for different outcomes. vedantu.comlibretexts.orglibretexts.orgdoubtnut.com The standard Kolbe electrolysis involves the decarboxylative dimerization of carboxylates at the anode. vedantu.com However, specific conditions such as electrode material, current density, and solvent system could potentially be altered to favor the reduction of the succinate backbone to a malonate structure, although this is not a conventional or widely documented method for this compound production.
Cyanidation Hydrolysis of Chloroacetic Acid in this compound Synthesis
A well-established industrial method for producing malonic acid and its salts starts with chloroacetic acid. byjus.comwikipedia.org This multi-step process involves the initial conversion of chloroacetic acid to its sodium salt, followed by a nucleophilic substitution with sodium cyanide to form sodium cyanoacetate (B8463686). wikipedia.orgorgsyn.orgwikipedia.org The nitrile group of sodium cyanoacetate is then hydrolyzed under basic conditions, typically using sodium hydroxide, to yield this compound. byjus.comorgsyn.orgatamankimya.comcollegedunia.com
The key steps are:
Neutralization: Chloroacetic acid is neutralized with sodium carbonate or sodium hydroxide to form sodium chloroacetate (B1199739). orgsyn.orgatamankimya.comgoogle.com
Cyanidation: Sodium chloroacetate reacts with sodium cyanide in a nucleophilic substitution reaction to produce sodium cyanoacetate and sodium chloride. orgsyn.orgatamankimya.comgoogle.com
Hydrolysis: The nitrile group of sodium cyanoacetate is hydrolyzed with sodium hydroxide, leading to the formation of this compound and ammonia. orgsyn.orgatamankimya.com This step often requires heating to drive the reaction to completion. orgsyn.org
This method is economical and widely used for large-scale production. orgsyn.org
Table 1: Key Reactions in the Cyanidation Hydrolysis of Chloroacetic Acid
| Step | Reactants | Products | Reaction Type |
| 1. Neutralization | Chloroacetic acid, Sodium carbonate/hydroxide | Sodium chloroacetate, Water, Carbon dioxide (if carbonate is used) | Acid-Base |
| 2. Cyanidation | Sodium chloroacetate, Sodium cyanide | Sodium cyanoacetate, Sodium chloride | Nucleophilic Substitution |
| 3. Hydrolysis | Sodium cyanoacetate, Sodium hydroxide, Water | This compound, Ammonia | Hydrolysis |
Impurity Control in this compound Synthesis: Sodium Carbonate and Sodium Hydroxide
In the cyanidation hydrolysis method, impurities such as unreacted sodium hydroxide and sodium carbonate (formed from atmospheric carbon dioxide or used in the initial neutralization) can be present in the final product. google.com Controlling and removing these impurities is essential for obtaining high-purity this compound.
One patented method for quantifying these impurities involves a double-indicator, step-by-step titration. google.com This allows for the separate determination of sodium hydroxide and sodium carbonate content. For removal, careful neutralization and filtration steps can be employed. For instance, adding a calcium chloride solution can precipitate sodium carbonate as calcium carbonate, which can then be filtered off. google.com
Green Chemistry Approaches in this compound Synthesis
Efforts to develop more environmentally friendly methods for malonate synthesis are ongoing. One approach focuses on the recycling of process water to achieve zero wastewater discharge. google.com This involves recovering and reusing water from various stages, such as the water produced during decompression steps, to dissolve reactants in earlier stages. google.com Another green approach involves using by-product hydrogen chloride from other industrial processes as a catalyst in the esterification of malonic acid, which can be derived from this compound. google.com Furthermore, the use of biocatalysts and fermentation routes, such as the fermentation of glucose to produce malonic acid, represents a significant advancement in green chemistry for malonate production. wikipedia.orgmdpi.com this compound itself has been explored as a commercially available and environmentally benign organo-salt catalyst for certain multicomponent organic reactions, promoting cleaner synthesis of complex molecules. researchgate.netresearchgate.neteurekaselect.com
This compound as a Versatile Building Block in Organic Synthesis
This compound and its corresponding esters are fundamental reagents in organic chemistry, serving as a source of a nucleophilic carbanion for the formation of new carbon-carbon bonds. byjus.comatamankimya.comcymitquimica.com The methylene (B1212753) group flanked by two carboxyl groups is acidic and can be deprotonated to form a stabilized enolate.
This reactivity is harnessed in several key transformations:
Malonic Ester Synthesis: This classic synthesis uses diethyl malonate (derived from this compound) to produce substituted carboxylic acids. libretexts.org The process involves alkylation of the enolate followed by hydrolysis and decarboxylation. libretexts.org
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound like a malonate with an aldehyde or ketone. collegedunia.com
Michael Addition: As a Michael donor, the malonate enolate undergoes conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). researchgate.netwikipedia.orgmasterorganicchemistry.comlscollege.ac.in This 1,4-addition is a powerful method for C-C bond formation. wikipedia.orgmasterorganicchemistry.com
This compound itself can be used directly in some of these reactions or serve as the precursor to the more commonly used malonic esters. sigmaaldrich.com It is a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. ontosight.aibiosynth.com
Table 2: Major Organic Reactions Involving Malonates
| Reaction | Role of Malonate | Key Reactant(s) | Product Type |
| Malonic Ester Synthesis | Nucleophile (Enolate) | Alkyl halide | Substituted Carboxylic Acid |
| Knoevenagel Condensation | Active Methylene Compound | Aldehyde or Ketone | α,β-Unsaturated Dicarbonyl Compound |
| Michael Addition | Michael Donor (Nucleophile) | α,β-Unsaturated Carbonyl Compound | 1,5-Dicarbonyl Compound |
Synthesis of Carboxylic Acids via Malonic Ester Synthesis
The malonic ester synthesis is a classic and highly effective multi-step process for converting an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.orglibretexts.org The synthesis begins with a malonic ester, most commonly diethyl malonate, which possesses notably acidic α-hydrogens (pKa ≈ 12.6) due to the stabilizing effect of the two adjacent carbonyl groups. libretexts.orguomustansiriyah.edu.iq
The key steps of the synthesis are as follows:
Enolate Formation: The process is initiated by treating the malonic ester with a strong base, typically sodium ethoxide (NaOEt), in an ethanol (B145695) solvent. chemicalnote.comlibretexts.org This deprotonation step generates a resonance-stabilized enolate ion, often referred to as sodiomalonic ester. chemicalnote.comrajasinghcollegesiwan.com The use of an alkoxide base that matches the ester's alcohol component (e.g., ethoxide for ethyl esters) is crucial to prevent transesterification. libretexts.org
Alkylation: The resulting enolate is a potent nucleophile that readily attacks an alkyl halide (R-X) in an SN2 reaction. libretexts.orgchemicalnote.com This step forms a new carbon-carbon bond, yielding a monoalkylmalonic ester. This reaction works best with primary alkyl halides. uomustansiriyah.edu.iq
Hydrolysis (Saponification): The substituted diethyl malonate is then hydrolyzed, typically using aqueous sodium hydroxide, which converts both ester groups into a dicarboxylate salt. libretexts.org Subsequent acidification with a strong acid, like HCl, protonates the dicarboxylate to form a substituted malonic acid. libretexts.org
Decarboxylation: Substituted malonic acids are unstable to heat and readily undergo decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide (CO₂). libretexts.orguomustansiriyah.edu.iq This step occurs via a cyclic intermediate (enol) that tautomerizes to the final product: a mono-substituted acetic acid. libretexts.org
Preparation of Esters and Other Derivatives
This compound and its ester precursors are pivotal in synthesizing a variety of esters and other complex organic molecules. chemicalbook.com The alkylated malonic esters produced during the malonic ester synthesis are themselves important derivatives that can be isolated and used in further reactions. libretexts.orgchemicalnote.com By repeating the alkylation step with the same or a different alkyl halide, dialkylmalonic esters can be prepared. chemicalnote.comwikipedia.org
Beyond simple alkylation, malonate reagents are used to construct more complex structures. For instance, the reaction of sodiomalonic ester with dihalides, such as 1,5-dibromopentane, can lead to the formation of cycloalkylcarboxylic acids through an intramolecular reaction, a method known as the Perkin alicyclic synthesis. wikipedia.orgpearson.com Furthermore, this compound has been utilized in the synthesis of specialized derivatives like diisopropyl malonate, phenylmalonic acid, and coordination complexes such as malonato-bridged manganese(II) complexes. chemicalbook.comsigmaaldrich.com
Role in the Synthesis of Pharmaceuticals and Agrochemicals
This compound serves as a crucial intermediate and versatile building block in the production of a wide array of pharmaceuticals and agrochemicals. ontosight.aiottokemi.comibresco.comchemicalbook.comottokemi.combiosynth.com Its utility stems from its ability to be readily converted into more complex molecular scaffolds.
In the pharmaceutical industry, malonic ester synthesis is a foundational method for producing various drug classes. A notable historical application is in the synthesis of barbiturates, a class of sedative and anticonvulsant drugs. wikipedia.org Modern applications include the synthesis of specific drug molecules and inhibitors. Examples include:
Bopindolol malonate , an orally active antagonist of β-adrenoceptors. medchemexpress.com
CBM-301940 , an orally active inhibitor of malonate CoA decarboxylase (MCD), investigated for its potential in treating cardiovascular diseases. medchemexpress.com
In the agrochemical sector, compounds derived from malonates are also significant. For example, 2-amino-3-cyano-4H-pyrans, which can be synthesized using this compound as a catalyst, are recognized for their applications as agrochemicals, in addition to their use in pigments and cosmetics. acs.org The versatility of malonate chemistry allows for the construction of the complex heterocyclic systems often found in modern bioactive compounds. ontosight.aimedchemexpress.com
Catalytic Applications in Multi-Component Reactions
In recent years, this compound has emerged as an effective, inexpensive, and environmentally friendly organocatalyst for promoting multi-component reactions (MCRs). researchgate.neteurekaselect.comresearchgate.net MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, offering advantages in atom economy, reduced waste, and operational simplicity. frontiersin.orgpreprints.org
Research has demonstrated that this compound can effectively catalyze the synthesis of 4H-pyran-annulated heterocycles. researchgate.netresearchgate.netresearchgate.net These molecular frameworks are present in many biologically active molecules, making their efficient synthesis a key target for organic chemists. researchgate.neteurekaselect.com In one notable study, this compound was employed as a catalyst for the one-pot, three-component tandem Knoevenagel–cyclocondensation reaction involving 4-hydroxycoumarin (B602359) (or naphthols), malononitrile (B47326) or ethyl cyanoacetate, and various aldehydes. researchgate.netresearchgate.net This approach highlights this compound's role as an efficient catalyst for producing complex, drug-like heterocyclic scaffolds. researchgate.net
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). wikipedia.org The enolate derived from a malonic ester, such as diethyl malonate, is a classic and widely used Michael donor. wikipedia.orgresearchgate.net
The reaction is typically initiated by a base, which deprotonates the malonic ester to form the nucleophilic enolate. researchgate.net While various bases can be used, the process was first described by Arthur Michael using sodium ethoxide to generate the sodium salt of the malonate ester for addition to ethyl cinnamate. researchgate.net In this context, the base acts as a catalyst to generate the reactive malonate derivative (the enolate), which then participates in the key bond-forming step. The efficiency and selectivity of the Michael addition of malonates have been further improved by using advanced catalytic systems, including ruthenium complexes and chiral organocatalysts, to achieve asymmetric synthesis. mdpi.comacs.org
This compound has proven to be a highly effective promoter for the synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyran-3-carboxylates. researchgate.neteurekaselect.com An efficient and environmentally benign one-pot, three-component synthesis was developed using this compound as a commercially available catalyst. eurekaselect.com
The reaction involves treating an aldehyde, an active methylene compound (malononitrile or ethyl cyanoacetate), and a β-dicarbonyl compound (like dimedone) or resorcinol (B1680541) in water at 70°C in the presence of a catalytic amount of this compound (10 mol%). researchgate.neteurekaselect.com This method yields the desired heterocyclic products in high yields with short reaction times. eurekaselect.com For a model reaction using benzaldehyde, malononitrile, and dimedone, the corresponding 2-amino-4H-chromene was obtained in 96% yield after just 15 minutes. researchgate.neteurekaselect.com The key advantages of this protocol are its mild reaction conditions, the use of water as a green solvent, simple work-up procedures, and no requirement for specialized techniques like microwave or ultrasound irradiation. eurekaselect.comresearchgate.net
Table 1: Synthesis of 2-Amino-4H-chromenes and 2-Amino-4H-pyrans using this compound Catalyst Data synthesized from research by Tazari and Kiyani. researchgate.neteurekaselect.com
| Aldehyde | Active Methylene Compound | Third Component | Product Type | Time (min) | Yield (%) |
| Benzaldehyde | Malononitrile | Dimedone | 2-Amino-4H-chromene | 15 | 96 |
| 4-Chlorobenzaldehyde | Malononitrile | Dimedone | 2-Amino-4H-chromene | 20 | 98 |
| 4-Nitrobenzaldehyde | Malononitrile | Dimedone | 2-Amino-4H-chromene | 10 | 97 |
| Benzaldehyde | Ethyl Cyanoacetate | Dimedone | 2-Amino-4H-pyran | 25 | 92 |
| 4-Methylbenzaldehyde | Ethyl Cyanoacetate | Dimedone | 2-Amino-4H-pyran | 30 | 94 |
| Benzaldehyde | Malononitrile | Resorcinol | 2-Amino-4H-chromene | 20 | 95 |
Derivative Chemistry of this compound
The reactivity of the malonate core allows for the creation of a diverse array of derivatives. By modifying the ester groups or the central methylene bridge, chemists can tailor the molecule's properties for specific functions. This has led to the development of specialized reagents, biologically active molecules, and advanced materials.
The selective hydrolysis of one ester group in a dialkyl malonate is a key transformation that produces malonate monoester salts. These salts are valuable intermediates in organic synthesis. A common example is the synthesis of ethyl potassium malonate from diethyl malonate.
The process involves the controlled reaction of diethyl malonate with potassium hydroxide (KOH) in an ethanol solvent. The hydroxide ion attacks one of the ester carbonyls, leading to the formation of the monoester potassium salt, which often precipitates from the reaction mixture. This selective saponification is crucial for its utility as a synthetic precursor. The reaction can be driven to a high yield, often exceeding 90%. chemicalbook.com The resulting ethyl potassium malonate is a stable, crystalline solid. chemicalbook.com
Table 1: Synthesis of Ethyl Potassium Malonate
| Reactants | Reagent/Solvent | Product | Yield |
|---|
The product, also known as ethyl hydrogen malonate in its protonated form, is characterized by its dual functionality: a carboxylate salt and an ester. sigmaaldrich.com This structure makes it a reactant for creating more complex molecules, such as tetramic acids and indole (B1671886) glyoxylamides. sigmaaldrich.com
6''-O-Malonylgenistin is a naturally occurring isoflavone (B191592) derivative found prominently in soybeans (Glycine max). medchemexpress.comscielo.brtandfonline.com It is a glycoside of the isoflavone genistein, where a malonyl group is attached to the 6-position of the glucose moiety. tandfonline.com This compound, along with other malonylated isoflavones, constitutes a significant portion of the total isoflavone content in raw soybeans. tandfonline.com
Research has shown that these malonylated forms are thermally unstable. tandfonline.com During processing, such as heating, 6''-O-Malonylgenistin readily converts to its corresponding glucoside, genistin (B1671436), by losing the malonyl group. tandfonline.com The isoflavone content and the proportion of 6''-O-Malonylgenistin can vary depending on the soybean cultivar and storage conditions. scielo.br For instance, in one study, the SK-7 soybean cultivar showed the highest accumulation of 6''-O-malonylgenistin after 24 hours of storage. scielo.br
Table 2: Properties of 6''-O-Malonylgenistin
| Property | Description | Source |
|---|---|---|
| Alternate Names | Genistin Malonate | scbt.com |
| Classification | Isoflavone derivative, Flavonoid | medchemexpress.com |
| Molecular Formula | C₂₄H₂₂O₁₃ | scbt.com |
| Molecular Weight | 518.42 g/mol | scbt.com |
| Natural Source | Soybean seeds (Glycine max) | tandfonline.com |
| Key Characteristic | Thermally unstable, converts to genistin upon heating. | tandfonline.com |
The unique properties of malonic acid derivatives have been exploited in the development of advanced medical imaging agents. Specifically, radioiodinated phenylalkyl malonic acids have been synthesized and investigated as tracers for Single Photon Emission Computed Tomography (SPECT) to visualize areas of acidosis, a common feature of tumors. nih.govplos.org
Compounds such as 2-(4-[123I]iodophenethyl)-malonic acid ([123I]IPM) and 2-(4-[123I]iodophenethyl)-2-methylmalonic acid ([123I]IPMM) were developed for this purpose. nih.govplos.org The underlying principle of their function is pH-dependent cellular uptake. nih.gov Malonic acid has pKa values of approximately 2.83 and 5.69. plos.org In the acidic extracellular environment of a tumor (pHe < 7.0), the malonic acid moiety is partially protonated, making the molecule more lipophilic and allowing it to cross the cell membrane. plos.orgnih.gov Once inside the cell, where the pH is higher (neutral), the molecule is deprotonated to a dianionic state, trapping it within the cell. plos.orgnih.gov This pH-dependent trapping mechanism leads to an accumulation of the radiotracer in acidic tissues, which can be detected by SPECT imaging. nih.gov
Table 3: Investigated Radioiodinated Malonic Acid SPECT Tracers
| Tracer | Full Name | Radiosynthesis Yield (iodo-iodo exchange) | Key Finding |
|---|---|---|---|
| [123I]IPM | 2-(4-[123I]iodophenethyl)-malonic acid | 50-60% nih.govplos.org | Showed a clear pH-related uptake pattern in a tumor model. nih.govplos.org |
| [123I]IPMM | 2-(4-[123I]iodophenethyl)-2-methylmalonic acid | 50-60% nih.govplos.org | Demonstrated pH-sensitive uptake in vitro. nih.govplos.org |
| [123I]IBMM | 2-(4-[123I]iodobenzyl)-malonic acid | 15-20% (from bromo precursor) nih.govplos.org | Showed pH-sensitive uptake in vitro. nih.govplos.org |
While these tracers effectively visualize regional acidosis, studies have indicated they may be less suitable for specifically imaging apoptosis, as the associated acidosis effect was found to be poor. nih.govthno.org
Ritlecitinib (B609998), formulated as a malonate salt, is a potent and highly selective inhibitor of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of several cytokines involved in autoimmune responses. medchemexpress.commedchemexpress.com It functions as an irreversible covalent inhibitor, which contributes to its high selectivity and efficacy. medchemexpress.com
The mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys-909) located in the ATP-binding site of JAK3. drugbank.com This specific cysteine is not present in other JAK family members (JAK1, JAK2, TYK2), which have a serine at the equivalent position, conferring ritlecitinib its high selectivity for JAK3. drugbank.com Ritlecitinib also exhibits inhibitory activity against the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. drugbank.com This dual inhibition of JAK3 and TEC family kinases blocks the signaling of common gamma chain cytokines and the cytolytic activity of T cells, which are implicated in the pathology of autoimmune diseases like alopecia areata. medchemexpress.comdrugbank.com
Table 4: Inhibitory Activity of Ritlecitinib
| Target Kinase | IC₅₀ (nM) | Note |
|---|---|---|
| JAK3 | 33.1 | Irreversible, covalent inhibition. medchemexpress.commedchemexpress.com |
| JAK1 | >10,000 | Demonstrates high selectivity. medchemexpress.com |
| JAK2 | >10,000 | Demonstrates high selectivity. medchemexpress.com |
| TYK2 | >10,000 | Demonstrates high selectivity. medchemexpress.com |
The malonate form of ritlecitinib is used in its oral formulation. pmda.go.jp Clinical studies have demonstrated its efficacy in treating severe alopecia areata. nih.gov
Dimethyl malonate (DMM), a simple diester of malonic acid, has emerged as a compound of interest in neurological research for its neuroprotective properties. cancer.govnih.gov Studies have shown that DMM can mitigate neuronal damage in models of both acute neural injury and ischemic stroke. cancer.govnih.gov
A key mechanism of DMM's action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in both the citric acid cycle and the electron transport chain. cancer.gov In a model of optic nerve crush injury, DMM treatment was found to reduce the pro-inflammatory response of microglia, the primary immune cells of the central nervous system. cancer.gov This modulation of microglia, along with the inhibition of SDH, contributed to reduced neuronal death and improved retinal function. cancer.gov
Further research using a mouse model of ischemic stroke corroborated these findings. nih.gov Treatment with DMM after the stroke event led to several positive outcomes:
Reduced cerebral infarct volume and brain swelling. nih.gov
Improved neurological function. nih.gov
Protection of the blood-brain barrier (BBB). nih.gov
A shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. nih.gov
Table 5: Neuroprotective Effects of Dimethyl Malonate (DMM)
| Research Model | Key Findings | Mechanism |
|---|---|---|
| Optic Nerve Crush | Reduced neuronal death; improved retinal function. cancer.gov | Inhibition of succinate dehydrogenase (SDH); reduced pro-inflammatory microglia response. cancer.gov |
| Ischemic Stroke (tMCAO) | Reduced infarct volume; protected blood-brain barrier; improved neurologic deficits. nih.gov | Regulated microglial activation and polarization (decreased M1, increased M2). nih.gov |
These findings highlight the potential of DMM as a therapeutic agent for conditions involving neuroinflammation and neuronal injury. cancer.gov While DMM itself shows promise, other derivatives like dimethyl 2-(1-acetyl-1,2,3,6-tetrahydropyridin-3-yl)malonate are also being explored as potential intermediates for drugs targeting neurological disorders. ontosight.ai
Iii. Biochemical and Molecular Biological Investigations of Sodium Malonate
Enzymatic Inhibition and Metabolic Pathway Modulation
Sodium malonate is widely recognized for its role as a modulator of enzymatic activity, which in turn affects critical metabolic pathways within the cell.
Competitive Inhibition of Succinate (B1194679) Dehydrogenase (SDH) by this compound
This compound functions as a classic competitive inhibitor of succinate dehydrogenase (SDH), an enzyme crucial to both the citric acid cycle and the electron transport chain. pearson.comvedantu.comvaia.com Due to its structural resemblance to the enzyme's natural substrate, succinate, malonate binds to the active site of SDH without undergoing a reaction. pearson.comvedantu.com This binding event prevents succinate from accessing the active site, thereby impeding the enzyme's catalytic activity. pearson.comvaia.com
The inhibition of SDH by this compound has profound effects on central metabolic pathways. SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the citric acid cycle. vaia.compearson.com By blocking this step, malonate disrupts the normal flow of this cycle, which is a core component of cellular respiration. pearson.comresearchgate.net This disruption can negatively impact the cell's capacity for energy production. researchgate.net The citric acid cycle's primary function is the complete oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate energy in the form of ATP and reducing equivalents (NADH and FADH2). vaia.com By inhibiting a key enzyme in this pathway, malonate effectively curtails this energy-generating process.
A direct consequence of SDH inhibition by malonate is the accumulation of succinate within the cell. vaia.compearson.com Since the conversion of succinate to fumarate is blocked, succinate levels rise. pearson.comfrontiersin.org This buildup of succinate has been observed in various experimental models, including cells and isolated hearts treated with malonate or its derivatives. frontiersin.orgoup.comahajournals.org For instance, studies have shown that incubating cells with a malonate prodrug leads to a dose-dependent increase in intracellular succinate. ahajournals.org This accumulation is a direct indicator of SDH inhibition. ahajournals.org
The inhibition of SDH by malonate can influence the production of mitochondrial reactive oxygen species (ROS). Under certain conditions, such as during ischemia-reperfusion injury, the accumulation of succinate and subsequent rapid oxidation by SDH can lead to a burst of ROS production through a process called reverse electron transport at mitochondrial complex I. nih.govcam.ac.uk By competitively inhibiting SDH, malonate can mitigate this ROS burst. nih.govresearchgate.net However, other studies have shown that malonate itself can induce ROS production and overwhelm the mitochondrial antioxidant capacity, leading to mitochondrial swelling and cell death. nih.govresearchgate.net Research indicates that malonate can cause a rapid collapse of the mitochondrial potential and increase the rate of ROS formation, resulting in the depletion of antioxidant systems like glutathione (B108866). nih.gov The precise effect of malonate on ROS production appears to depend on the specific cellular context and experimental conditions. oup.comresearchgate.net
This compound as a Substrate in Biochemical Assays for Enzyme Kinetics and Metabolism
Beyond its role as an inhibitor, this compound and its derivatives are utilized as substrates in various biochemical assays to investigate enzyme kinetics and metabolic processes. ontosight.ai For example, malonate can be used to study the activity of enzymes like manganese peroxidase, where the formation of a Mn(III)-malonate complex is measured. acs.org Furthermore, malonyl-CoA synthetase, an enzyme that converts malonate to malonyl-CoA, is studied using malonate as a substrate to determine its kinetic parameters, such as Km and kcat. asm.org These assays are crucial for understanding the function and regulation of enzymes involved in various metabolic pathways.
Malonate Metabolism in Biological Systems
While well-known as an inhibitor, malonate is also a naturally occurring metabolite in some biological systems and can be metabolized by certain organisms. researchgate.netnih.gov It is found in legumes and the developing brains of rats, suggesting physiological roles in processes like symbiotic nitrogen metabolism. researchgate.netnih.govkoreascience.kr Various bacteria, including Acinetobacter calcoaceticus, Klebsiella pneumoniae, and Pseudomonas putida, can utilize malonate as their sole source of carbon and energy. asm.orgmsk.or.kr In these organisms, malonate is typically decarboxylated to acetate (B1210297) and CO2. uni-konstanz.de The metabolic pathways for malonate assimilation have been characterized and involve enzymes such as malonyl-CoA synthetase and malonate decarboxylase. koreascience.krmsk.or.kr In some bacteria, the genes for malonate metabolism are organized in operons, such as the mdc and mat gene clusters. asm.org
Interactive Data Table: Enzymes and Transporters Involved in this compound Interactions
| Molecule Name | Role | Organism/System | Kinetic Parameter (Km) |
| Succinate Dehydrogenase (SDH) | Enzyme inhibited by malonate | Various (Mitochondria) | N/A (Inhibitor) |
| Malonyl-CoA Synthetase (MatB) | Enzyme that uses malonate as a substrate | Rhodopseudomonas palustris | 110 ± 8 µM for malonate |
| Malonate Decarboxylase | Enzyme that degrades malonate | Malonomonas rubra | Not specified |
| Na+-Dependent Malonate Transporter (MadLM) | Transporter for malonate uptake | Malonomonas rubra | 1.2 mM for Na+ |
Role in Symbiotic Nitrogen Metabolism (Rhizobium leguminosarium bv trifolii)
This compound is a naturally occurring compound found in legumes and is understood to play a significant role in symbiotic nitrogen metabolism. koreascience.krresearchgate.net Research involving Rhizobium leguminosarium bv. trifolii, a bacterium that forms a symbiotic relationship with clover, has been instrumental in elucidating this role.
The metabolism of malonate is considered essential for the successful symbiosis between R. leguminosarium bv. trifolii and clover. koreascience.kr Studies have shown that when the gene responsible for malonate metabolism in the bacterium is deleted, the primary symbiotic function is lost. koreascience.kr This suggests that the ability to process malonate is a prerequisite for effective nitrogen fixation within the clover nodules. koreascience.krresearchgate.net
Further investigations have revealed that malonate metabolism is critical for the differentiation of bacteroids within the clover nodules. researchgate.netresearchgate.net Bacteroids are the specialized, nitrogen-fixing form of the rhizobia bacteria. In experiments where a key enzyme in malonate metabolism, malonyl-CoA synthetase (encoded by the matB gene), was inactivated in R. leguminosarium bv. trifolii, the growth of infected white clover was significantly stunted. researchgate.netresearchgate.net Although nodules were formed, they were largely filled with vacuoles instead of the essential bacteroids. researchgate.netresearchgate.net This finding underscores the importance of malonate metabolism in the development of mature, functional, nitrogen-fixing nodules. researchgate.netresearchgate.net
Malonyl-CoA as a Key Intermediate in Fatty Acid Biosynthesis
Malonyl-CoA is a central molecule in the biosynthesis of fatty acids. nih.govontosight.ai It serves as the primary building block, providing two-carbon units for the elongation of fatty acid chains. wikipedia.org The synthesis of malonyl-CoA is a critical and highly regulated step in this anabolic pathway. wikipedia.org
The importance of this pathway has been demonstrated in genetic engineering studies. For instance, introducing the matB gene from Rhizobium leguminosarium bv. trifolii, which encodes for malonyl-CoA synthetase, into Saccharomyces cerevisiae (yeast) has been shown to increase the production of various fatty acids. ntu.edu.sg This highlights the direct link between the enzymatic conversion of malonate to malonyl-CoA and the subsequent synthesis of fatty acids. ntu.edu.sg
Malonyl-CoA also plays a regulatory role in fatty acid metabolism by inhibiting the transport of fatty acids into the mitochondria, where they are broken down (beta-oxidation). wikipedia.org This ensures that when fatty acid synthesis is active, the newly formed fatty acids are not immediately degraded.
Enzymes Related to Malonate Metabolism: Discovery, Characterization, and Gene Regulation (matB and matC)
The metabolic pathway for malonate utilization in bacteria like Rhizobium leguminosarium involves a set of specific enzymes encoded by a cluster of genes. koreascience.kriitp.ru A key discovery was the identification of the mat operon, which includes the genes matA, matB, and matC. researchgate.netiitp.ru
matB : This gene encodes the enzyme malonyl-CoA synthetase . researchgate.netiitp.ru This enzyme catalyzes the activation of malonate by ligating it to Coenzyme A (CoA) to form malonyl-CoA, a crucial intermediate. researchgate.netntu.edu.sg The functional expression of the matB gene is directly linked to an increased capacity for fatty acid production. ntu.edu.sg
matC : This gene is believed to encode a malonate carrier protein or transporter. researchgate.netresearchgate.net Its role is to facilitate the uptake of malonate from the extracellular environment into the bacterial cell, making the substrate available for the metabolic enzymes. researchgate.net
The expression of these genes is regulated. In R. leguminosarium, a regulatory gene named matR has been identified upstream of the matABC operon. researchgate.netiitp.ru MatR is a transcriptional regulator that controls the expression of the malonate metabolism genes in response to the presence of malonate. asm.org This regulatory mechanism ensures that the enzymes for malonate utilization are synthesized when the substrate is available.
The discovery and characterization of these genes and their corresponding enzymes have been fundamental to understanding how organisms metabolize malonate and have even opened avenues for its use in industrial applications, such as the generation of engineered Streptomyces strains for antibiotic production. koreascience.kriitp.ru
Malonate Transport Systems: Na+-Dependent Malonate Transporter (MadLM)
The transport of malonate across the cell membrane is a critical first step in its metabolism. In the bacterium Malonomonas rubra, a specific Na+-dependent malonate transporter system, designated MadLM, has been identified and characterized. nih.govnih.gov
This transport system is composed of two distinct integral membrane proteins, MadL and MadM , which are encoded by the madL and madM genes, respectively. nih.govnih.gov Both proteins are essential for the transporter's function; neither MadL nor MadM alone can facilitate malonate transport. nih.govnih.gov
The MadLM transporter functions as a symporter, meaning it transports two different molecules in the same direction across the membrane simultaneously. wikipedia.org Specifically, it catalyzes the electroneutral uptake of a monoprotonated malonate molecule (Hmalonate⁻) along with a sodium ion (Na+). nih.govnih.gov The transport process is therefore dependent on the presence of sodium ions, and creating a sodium ion gradient across the membrane significantly increases the rate of malonate uptake. nih.govnih.gov
Kinetic studies of the MadLM transporter expressed in Escherichia coli have determined the Michaelis constant (Km) for Na+ to be 1.2 mM, indicating a strong affinity of the transporter for sodium ions. nih.govnih.gov The dependence on two separate genes for a functional transporter is a notable feature of this system. nih.govnih.gov
| Transporter System | Components | Organism | Transport Mechanism | Ion Dependence |
| MadLM | MadL and MadM proteins | Malonomonas rubra | Symport of Hmalonate⁻ and Na⁺ | Sodium (Na⁺) |
Advanced Studies in Cell Biology and Physiology
This compound as an Efflux Pump Inhibitor (EPI) in Multidrug-Resistant Bacteria
In the face of rising antibiotic resistance, researchers are exploring strategies to restore the effectiveness of existing antibiotics. One promising approach is the use of efflux pump inhibitors (EPIs). Efflux pumps are proteins in bacterial cell membranes that actively expel antibiotics and other toxic substances, contributing significantly to multidrug resistance. nsf.govresearchgate.net this compound has recently been identified as a novel EPI. researchgate.netnih.gov
Inhibition of AcrAB-TolC Multidrug Efflux Pump in Escherichia coli
The AcrAB-TolC complex is the primary multidrug efflux pump in Escherichia coli and other members of the Enterobacteriaceae family. nsf.govresearchgate.net It plays a major role in conferring resistance to a wide range of antibiotics. nsf.gov
Studies have demonstrated that this compound can effectively inhibit the function of the AcrAB-TolC pump. nsf.govnih.gov Using ethidium (B1194527) bromide, a known substrate of this pump, researchers found that a 25 mM concentration of this compound inhibited efflux to a degree comparable to that of a well-known synthetic EPI, phenylalanine-arginine-β-naphthylamide (PAβN). nsf.govresearchgate.netnih.gov
The inhibitory action of this compound leads to an increased intracellular concentration of antibiotics, thereby enhancing their efficacy. nsf.govresearchgate.net Research has shown that in the presence of this compound, the minimum inhibitory concentrations (MICs) of several antibiotics against E. coli are significantly reduced. This effect has been observed for antibiotics such as minocycline (B592863), chloramphenicol, and ciprofloxacin (B1669076). researchgate.netnih.gov
Molecular docking studies suggest that this compound may exert its inhibitory effect by binding to multiple locations within the porter domain of the AcrB protein, which is the substrate-binding component of the AcrAB-TolC pump. researchgate.netnih.gov One of the potential binding sites is the proximal binding pocket of AcrB. researchgate.netnih.gov
The discovery of this compound as an EPI is significant because it is a natural, non-hazardous small molecule, which could make it and its derivatives promising candidates for development as antibiotic adjuvants to combat multidrug-resistant bacterial infections. nsf.govresearchgate.netnih.gov
| Antibiotic | Effect of this compound on Efficacy against E. coli |
| Minocycline | Increased efficacy researchgate.netnih.gov |
| Chloramphenicol | Increased efficacy researchgate.netnih.gov |
| Ciprofloxacin | Increased efficacy researchgate.netnih.gov |
| Ethidium Bromide | Increased efficacy/accumulation nsf.govresearchgate.netnih.gov |
Augmentation of Antibiotic Efficacy (e.g., minocycline, chloramphenicol, ciprofloxacin)
This compound has been identified as an efflux pump inhibitor (EPI) that can enhance the effectiveness of certain antibiotics against multidrug-resistant bacteria. researchgate.netnih.gov Efflux pumps are proteins that actively transport antibiotics out of bacterial cells, contributing significantly to antibiotic resistance. researchgate.net By inhibiting these pumps, this compound allows antibiotics to accumulate within the bacteria, thereby increasing their efficacy. researchgate.net
Research has demonstrated that this compound inhibits the AcrAB-TolC multidrug efflux pump in Escherichia coli. researchgate.netnih.govnih.gov Studies using ethidium bromide accumulation assays showed that 25 mM of this compound inhibited efflux to a degree similar to that of a known EPI, phenylalanine-arginine-β-naphthylamide (PAβN). researchgate.netnih.gov
Minimum inhibitory concentration (MIC) assays have confirmed that this compound potentiates the activity of several antibiotics that are substrates of the AcrAB-TolC pump. nih.govnsf.gov The efficacy of minocycline, chloramphenicol, and ciprofloxacin was significantly increased in the presence of this compound. researchgate.netnih.govnih.govnsf.gov These findings suggest that this compound and its derivatives hold promise as adjuvants in antibiotic therapy to combat multidrug-resistant Gram-negative bacteria. nih.govnih.govnsf.gov
Interactive Data Table: Effect of this compound on Antibiotic Efficacy
| Antibiotic | Organism | Efflux Pump | Observed Effect with this compound | Reference |
|---|---|---|---|---|
| Minocycline | Escherichia coli | AcrAB-TolC | Increased efficacy | researchgate.net, nih.gov, nih.gov, nsf.gov |
| Chloramphenicol | Escherichia coli | AcrAB-TolC | Increased efficacy | researchgate.net, nih.gov, nih.gov, nsf.gov |
| Ciprofloxacin | Escherichia coli | AcrAB-TolC | Increased efficacy | researchgate.net, nih.gov, nih.gov, nsf.gov |
| Ethidium Bromide | Escherichia coli | AcrAB-TolC | Increased efficacy | researchgate.net, nih.gov, nih.gov |
Molecular Docking Studies of AcrB-Ligand Interactions
To understand the mechanism by which this compound inhibits the AcrAB-TolC efflux pump, molecular docking studies have been performed to investigate the interactions between this compound and the AcrB protein, a key component of the pump. researchgate.netnih.govnsf.gov These computational studies suggest that this compound may bind to multiple locations within the porter domain of the AcrB trimer. nih.gov
One of the potential binding sites identified is the proximal binding pocket of AcrB. researchgate.netnih.govnih.govnsf.gov The binding of this compound to this and other sites is thought to interfere with the normal function of the efflux pump, leading to the inhibition of antibiotic extrusion. researchgate.netnih.gov The docking analyses were conducted using software such as AutoDock Vina in Chimera, employing refined grid boxes to focus on the ligand-binding cavity of the AcrB monomer. nih.gov The results from these in silico studies provide a structural basis for the observed EPI activity of this compound and support its potential as a lead compound for the development of new antibiotic adjuvants. researchgate.netnih.govnsf.gov
Protein Malonylation and Post-Translational Modifications
Protein malonylation is a type of post-translational modification (PTM) where a malonyl group is added to a lysine (B10760008) residue on a protein. nih.govnih.govmdpi.com This modification is increasingly recognized for its role in regulating various cellular processes. nih.govmdpi.com
Enhancement of Protein Malonylation through this compound Treatment
Exogenous administration of this compound has been shown to enhance the levels of protein malonylation within cells. nih.govnih.gov It is hypothesized that cells can convert this compound into malonyl-CoA, the substrate for lysine malonylation, through the action of enzymes like malonyl-CoA synthetase. nih.gov Studies in HeLa cells have demonstrated that treatment with this compound leads to a detectable increase in global lysine malonylation, as confirmed by Western blot analysis using an anti-Kmal antibody. nih.gov This ability to artificially increase protein malonylation provides a valuable tool for studying the functional consequences of this PTM. nih.govnih.gov
Impact on CD8+ T Cell Memory Formation and Recall Responses
Recent research has uncovered a significant role for protein malonylation in the differentiation and function of CD8+ T cells, which are crucial for long-term immunity against infections and cancer. nih.gov Treatment with this compound to enhance protein malonylation has been found to promote the formation of CD8+ T cell memory in response to bacterial infection. nih.gov This enhancement subsequently leads to more potent recall responses upon secondary exposure to the pathogen. nih.govnih.gov The metabolic alterations associated with increased protein malonylation appear to be a key factor in this process. nih.gov
Proteomic Analysis of Lysine Malonylation Sites (e.g., STAT6 at Lysine 374)
To identify the specific proteins and sites affected by malonylation, comprehensive proteomic analyses have been conducted. nih.gov In murine CD8+ T cells, a study identified 77 malonylation sites on 64 different proteins, many of which are involved in metabolic pathways. nih.gov A notable finding from this research was the identification of malonylation on the Signal Transducer and Activator of Transcription 6 (STAT6) protein. nih.gov The use of a specific chemical probe confirmed the malonylation of STAT6. nih.gov Further investigation pinpointed lysine 374 (K374) as a specific site of malonylation on STAT6. nih.gov
Regulation of TCF1 Expression by STAT6 Malonylation
The malonylation of STAT6 at lysine 374 has a direct functional consequence on gene expression within CD8+ T cells. nih.gov It has been established that this specific modification leads to an increase in the expression of T-cell factor 1 (TCF1). nih.gov TCF1 is a transcription factor known to be essential for the development and maintenance of memory T cells. nih.gov The underlying mechanism involves the alleviation of transcriptional repression of TCF1 by STAT6. nih.gov In its unmodified state, STAT6 can suppress TCF1 expression; however, when malonylated at K374, this repressive function is diminished, allowing for higher levels of TCF1. nih.gov This regulatory axis provides a molecular explanation for how this compound-induced protein malonylation can promote CD8+ T cell memory formation. nih.gov
Influence on Yeast Thermotolerance
This compound, known as an inhibitor of the succinate dehydrogenase complex in the mitochondrial respiratory chain, has been studied for its effects on the heat tolerance of different yeast species. researchgate.net, nih.gov Its impact varies significantly depending on the primary metabolic pathway the yeast employs for glucose utilization. researchgate.net, nih.gov
Studies on the fermentative yeast Saccharomyces cerevisiae and the non-fermentative yeast Rhodotorula rubra have revealed contrasting responses to this compound during heat shock. researchgate.net, nih.gov For yeasts that rely on oxidative phosphorylation to metabolize sugars, such as R. rubra grown on glucose or S. cerevisiae grown on a non-fermentable substrate like galactose, malonate exacerbates the damaging effects of heat shock. researchgate.net Conversely, in fermenting S. cerevisiae (utilizing glucose), this compound did not negatively influence thermotolerance and, in some cases, even appeared to improve it. researchgate.net, nih.gov This suggests that the normal functioning of mitochondria is crucial for cell tolerance to heat shock, but their heightened activity at elevated temperatures could lead to the accelerated formation of damaging reactive oxygen species. researchgate.net, nih.gov
The influence of this compound on yeast thermotolerance is intrinsically linked to whether the glucose utilization pathway is oxidative or fermentative. researchgate.net, nih.gov
Oxidative Pathway: In yeasts like Rhodotorula rubra, which utilize glucose solely through oxidative phosphorylation, this compound treatment increases their susceptibility to heat-induced damage. researchgate.net A similar effect is observed in S. cerevisiae when forced to use an oxidative pathway by growing them on galactose. researchgate.net In these cases, malonate, by inhibiting a key enzyme in the mitochondrial respiratory chain, likely compounds the stress induced by high temperatures. researchgate.net, nih.gov
Fermentative Pathway: When Saccharomyces cerevisiae utilizes glucose through fermentation, the presence of this compound does not augment heat shock damage. researchgate.net, nih.gov The research suggests that because fermentation is the primary energy pathway, the inhibition of mitochondrial respiration by malonate has a negligible or even slightly protective effect. researchgate.net, nih.gov This may be because reduced mitochondrial activity lessens the production of cytotoxic reactive oxygen species, which can increase at high temperatures. nih.gov
Table 1: Effect of this compound on Yeast Thermotolerance
| Yeast Species | Growth Substrate | Primary Metabolic Pathway | Effect of this compound on Thermotolerance | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Glucose | Fermentative | No negative influence; sometimes improved thermotolerance | researchgate.net, nih.gov |
| Saccharomyces cerevisiae | Galactose | Oxidative | Augmented damaging effect of heat shock | researchgate.net |
| Rhodotorula rubra | Glucose | Oxidative | Augmented damaging effect of heat shock | researchgate.net, nih.gov |
Modulation of Protein Precipitation and Crystallization
This compound is recognized as a highly effective salt in the fields of protein precipitation and crystallography. researchgate.net It influences the formation, stability, and physical properties of protein solids, which is valuable in both structural biology and bioprocessing. nih.gov, researchgate.net
This compound has been demonstrated to be a superior reagent for inducing protein crystallization. researchgate.net, hamptonresearch.com In a comparative study involving 23 different macromolecules, this compound was significantly more successful at producing crystals than other commonly used salts. researchgate.net It successfully crystallized 19 of the 23 macromolecules, making it nearly twice as effective as the next best salts, which included sodium acetate, sodium tartrate, sodium formate, and ammonium (B1175870) sulfate (B86663). researchgate.net Its high solubility and the nature of the malonate ion, which carries two negative charges at neutral pH, are thought to contribute to its effectiveness. researchgate.net, hamptonresearch.com This environment may help stabilize protein structures and their interaction with surrounding water, facilitating the ordered arrangement required for crystal formation. researchgate.net
Table 2: Comparative Efficacy of Salts in Macromolecule Crystallization
| Salt | Number of Macromolecules Crystallized (out of 23) | Reference |
|---|---|---|
| This compound | 19 | researchgate.net |
| Sodium Acetate | 11 | researchgate.net |
| Sodium Tartrate | 11 | researchgate.net |
| Sodium Formate | 11 | researchgate.net |
| Ammonium Sulfate | 11 | researchgate.net |
The addition of this compound has a pronounced effect on the physical characteristics of immunoglobulin precipitates formed with agents like zinc chloride and polyethylene (B3416737) glycol. nih.gov, researchgate.net It alters the precipitate's morphology, leading to a greater packing density. nih.gov, researchgate.net This change in structure significantly improves the filterability of the precipitate. nih.gov, researchgate.net As a result, processes like continuous tangential flow filtration can be performed with minimal membrane fouling, which is a significant advantage in the purification of therapeutic proteins. nih.gov, researchgate.net The improved filterability is directly linked to the more ordered structure within the precipitate that this compound helps to create. researchgate.net
This compound significantly stabilizes protein precipitate particles. nih.gov, researchgate.net This stabilizing effect has been quantified using biophysical techniques. nih.gov, nih.gov
Melting Temperature (Tm): Differential scanning calorimetry has shown that the presence of this compound increases the melting temperature of immunoglobulin precipitates. nih.gov, researchgate.net A higher melting temperature indicates greater thermal stability of the protein particles within the precipitate. nih.gov
Reduction of DNA Coprecipitation
In the purification of therapeutic proteins, such as immunoglobulins, precipitation is a common step. However, a significant challenge is the coprecipitation of contaminants like DNA. Research has shown that the addition of this compound can significantly enhance the selectivity of precipitation, leading to a marked reduction in DNA coprecipitation from a clarified cell culture fluid. researchgate.netnih.govresearchgate.net
One study investigating the precipitation of human serum immunoglobulin G (hIgG) using a combination of zinc chloride and polyethylene glycol found that the presence of this compound altered the process favorably. nih.gov While precipitates formed without this compound contained DNA levels similar to the initial feed, indicating over 95% coprecipitation, the addition of 20 mM this compound resulted in a 40% decrease in the DNA content of the redissolved IgG precipitate. nih.gov This effect is likely due to the chelation of zinc ions by malonate, which interferes with the interactions that cause DNA to precipitate with the protein. nih.gov
The resulting protein precipitate formed in the presence of this compound exhibits a greater packing density and improved filterability. researchgate.netnih.govresearchgate.net This allows for more efficient downstream processing, such as continuous tangential flow filtration, with minimal membrane fouling. researchgate.netnih.gov
Here is a data table summarizing the effect of this compound on DNA and host cell protein (HCP) coprecipitation during IgG precipitation:
| Condition | HCP (ppm) | DNA (ppb) |
| Initial Feed | 125,000 | 4,000,000 |
| Redissolved IgG (no this compound) | 9,800 | 3,900,000 |
| Redissolved IgG (20 mM this compound) | 9,900 | 2,500,000 |
| Data from a study on immunoglobulin precipitation. nih.gov |
This compound as a Cryoprotectant for Macromolecular Crystals
In the field of macromolecular crystallography, obtaining high-quality diffraction data often requires cryocooling crystals to temperatures around 100 K to mitigate radiation damage. nih.gov However, the high salt concentrations from which many protein crystals are grown can make them intolerant to common cryoprotectants like glycerol. iucr.org this compound has emerged as a versatile and effective cryoprotectant, particularly for these salt-grown crystals. nih.goviucr.orgresearchgate.netnih.govspringernature.com
Solutions of 50-100% saturated this compound have been successfully used as a universal cryoprotectant for a variety of salt-grown crystals. iucr.org Its effectiveness stems from its ability to prevent the formation of damaging ice crystals during the flash-cooling process. nih.gov The use of this compound has been shown to improve the quality of electron-density maps compared to traditional cryoprotectants like glycerol. researchgate.net Furthermore, crystals grown in the presence of this compound are often more resistant to physical shock and can sometimes be cryoprotected directly from the crystallization drop. hamptonresearch.com
The utility of this compound as a cryoprotectant has been demonstrated for various macromolecules. For instance, crystals of the PX domain of cytokine-independent survival kinase, initially grown in ammonium sulfate, showed improved reproducibility and cryoprotection when this compound was substituted. hamptonresearch.com Similarly, crystals of a bacterial protein were successfully cryoprotected using this compound, enabling high-resolution data collection. nih.gov
This compound as a Stabilizing Solution for Heavy-Atom Derivatization and Ligand Soaking
Beyond its role as a cryoprotectant, this compound also serves as a versatile stabilizing solution for macromolecular crystals, particularly those grown from high-salt solutions like ammonium sulfate. iucr.orgresearchgate.net This stabilization allows for manipulations such as heavy-atom derivatization and ligand-soaking experiments that might not be feasible in the original crystallization mother liquor. iucr.orgresearchgate.netnih.govspringernature.com
Many heavy-atom compounds used for phasing in X-ray crystallography are incompatible with ammonium sulfate solutions. iucr.org By transferring the crystals to a this compound solution, researchers can overcome this limitation. For example, in the structural studies of one protein, the presence of ammonium sulfate hindered efficient heavy-atom derivatization. Substituting ammonium sulfate with 1.3-1.5 M this compound enabled successful derivatization with potassium dicyanoaurate(I). researchgate.net
This compound solutions, often used at a lower saturation level than the original mother liquor, also facilitate ligand-soaking experiments. iucr.org This allows for the study of protein-ligand interactions by introducing small molecules into the crystal lattice. The ability to adjust the pH of the this compound solution to match that of the mother liquor over a wide range (pH 4-7) further enhances its utility as a stabilizing agent. iucr.org
Chelation and Complexation Studies
Chelation of Metal Ions by this compound
This compound, the sodium salt of malonic acid, is known for its ability to chelate metal ions. ontosight.aichemimpex.com This property is attributed to the two carboxylate groups in the malonate dianion, which can coordinate with metal cations. nih.gov Organic acids, including malonate, play a role in metal chelation in biological systems, such as in plants for metal transport and detoxification. frontiersin.org
The chelation of divalent metal cations by malonate often occurs through a bidentate structure. nih.gov This interaction is significant in various biochemical and industrial processes. For example, in protein precipitation using zinc chloride, the addition of this compound can reduce the coprecipitation of DNA by chelating the zinc ions. nih.gov The ability of malonate to sequester metal ions also makes it useful in analytical chemistry. chemimpex.com
Coordination Chemistry of Malonate-Containing Compounds
The malonate ligand (mal²⁻) is a versatile building block in coordination chemistry due to its flexible stereochemistry and multiple coordination modes. frontiersin.orgacs.org It can coordinate to metal ions as a monodentate, bidentate (chelating), or bridging ligand, leading to a wide variety of structural motifs, from discrete molecules to one-, two-, and three-dimensional coordination polymers. frontiersin.orgpsu.educsic.es The complexity of these structures is often influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. scirp.org
In many malonate-containing complexes, the malonate ion acts as a bidentate chelating ligand, forming a stable six-membered ring with the metal center. frontiersin.orgresearchgate.net However, it can also bridge two or more metal centers, contributing to the formation of extended networks. The simultaneous adoption of chelating and bridging modes is also common. psu.edu
Here is a data table summarizing the coordination modes of the malonate ligand in some example compounds:
| Compound | Malonate Coordination Mode | Resulting Structure |
| [Cu(mal)(H₂O)(dpo)]ₙ | Blocking | Chain |
| [Cu₂(mal)₂(H₂O)₂(dpp)]ₙ·7nH₂O | Bridging | Chain |
| [Cu₂(mal)₂(H₂O)₂(bpe)]ₙ·2nH₂O | Bridging | Sheet-like |
| {[Cu(mal)₂(H₂O)₂][Cu(dien)]}ₙ·4nH₂O | Bridging | Chain |
| [Co₂(mal)₂(H₂O)₆(dpo)]·2H₂O | Blocking | Dinuclear |
| [Co(mal)(H₂O)(phen)]ₙ·2nH₂O | Bridging | Chain |
| Data from a study on mixed-ligand malonate-containing coordination compounds. acs.orgcsic.es |
The malonate ligand exhibits a remarkable diversity in its coordination to metal centers. These coordination modes can be broadly categorized as monodentate, bidentate, and bridging. frontiersin.org
Monodentate: In the monodentate mode, only one of the carboxylate oxygen atoms of the malonate ligand binds to a metal center. frontiersin.org This mode is less common but can be observed in certain coordination environments.
Bidentate (Chelating): The bidentate chelating mode is very common for the malonate ligand. frontiersin.org In this arrangement, both oxygen atoms of one carboxylate group, or more typically, one oxygen atom from each of the two carboxylate groups, bind to the same metal ion, forming a stable six-membered chelate ring. frontiersin.orgresearchgate.net
Bridging: The malonate ligand frequently acts as a bridging ligand, connecting two or more metal centers. frontiersin.org This bridging can occur in several ways. For instance, each carboxylate group can bind to a different metal ion. The bridging can also be more complex, with the malonate ligand adopting various conformations to link metal ions into extended structures like chains, layers, or three-dimensional frameworks. acs.orgcsic.es
The malonate dianion has been found to exhibit at least 17 different topological types of coordination in compounds with d- and f-block metals, acting as a mono-, bi-, tri-, or tetradentate ligand. researchgate.net
Synthesis and Structural Characterization of Metal-Malonate Complexes (e.g., Copper(II), Cobalt(II), Lanthanide(III))
The synthesis of metal-malonate complexes often involves the reaction of a corresponding metal salt with malonic acid or a malonate salt, such as this compound, in a suitable solvent system. The resulting structures are diverse and depend on factors like the metal ion, the presence of other ligands, and crystallization conditions.
Copper(II)-Malonate Complexes:
A variety of copper(II)-malonate complexes have been synthesized and structurally characterized. For instance, two polymeric malonato-bridged copper(II) complexes, {(H₂bpe)[Cu(mal)₂]}n·4nH₂O (1) and [Cu₄(mal)₄(bpe)₃]n·6nH₂O (2) (where mal = malonate dianion; bpe = 1,2-bis(4-pyridyl)ethylene), have been prepared. acs.org Complex 1 features anionic malonato-bridged uniform copper(II) chains, while complex 2 has a three-dimensional structure composed of corrugated malonato-bridged copper(II) layers linked by bpe molecules. acs.org The copper(II) atoms in these complexes are typically found in distorted octahedral or square pyramidal coordination environments.
In another study, two new copper(II) malonate complexes were synthesized using 3,3'-bis(pyrazolyl)pentane and 4,4'-trimethylenedipyridine (B96761) as N,O-donor ligands. scirp.org The malonate anion can adopt various coordination modes, including bidentate, bidentate/monodentate, and bidentate/bis(monodentate)/μ-oxo. scirp.org Six other copper(II)-malonate containing complexes have also been prepared, five of which are mononuclear and one is a dinuclear species. acs.org
The synthesis of these complexes often involves reacting a copper(II) salt with malonic acid and another ligand in a solvent like methanol (B129727) or a methanol-water mixture. scirp.orgscirp.org
Cobalt(II)-Malonate Complexes:
Isostructural malonato-bridged complexes of cobalt(II) and nickel(II) with the formula {[M(H₂O)₂][M(mal)₂(H₂O)₂]}n have been synthesized. rsc.org Their structure consists of corrugated layers of trans-diaquabismalonatemetalate(II) and trans-diaquametal(II) units bridged by carboxylate–malonate groups. rsc.org A novel mixed-ligand dinuclear Co(II) complex, [Co₂(atr)₃(mal)₂(H₂O)₂]∙4H₂O, has also been prepared and structurally characterized, revealing a distorted octahedral coordination around the Co(II) ions. scirp.org
The synthesis of cobalt(II) malonate complexes can be achieved by reacting cobalt(II) acetate with malonic acid in an aqueous solution. rsc.org
Lanthanide(III)-Malonate Complexes:
Several lanthanide(III)-malonate complexes have been synthesized, showcasing diverse structural features. frontiersin.orgrsc.org For example, five new lanthanide(III) complexes with malonic acid were synthesized, including compounds of Gadolinium(III), Terbium(III), Holmium(III), Erbium(III), and Europium(III). frontiersin.org The synthesis involved reacting the respective lanthanide(III) nitrate (B79036) or chloride salts with malonic acid in a water-ethanol medium, with the pH adjusted using sodium hydroxide (B78521). frontiersin.org
The resulting structures are often coordination polymers. For instance, in the Gd(III), Tb(III), and Ho(III) complexes, the lanthanide ions are coordinated by four carboxylate oxygen atoms and four water oxygen atoms, adopting a distorted square antiprism geometry. frontiersin.org These units are linked into infinite layers by malonate dianions. frontiersin.org The europium complex is dinuclear, with the two europium(III) ions bridged by carboxylate groups of hydrogen malonate ligands. frontiersin.org In another series of studies, solid-state compounds of heavy trivalent lanthanides (from Tb to Lu) with malonate were synthesized and characterized. redalyc.org
The malonate ligand demonstrates its versatility by adopting various coordination modes in these lanthanide complexes, including acting as a bidentate, bridging, and chelating ligand in either its monoanionic (hydrogen malonate) or dianionic (malonate) form. frontiersin.org
Table 1: Selected Metal-Malonate Complexes and their Structural Features
| Complex Formula | Metal Ion | Key Structural Features | Reference |
|---|---|---|---|
{[Gd(C₃H₂O₄)(H₂O)₄]·NO₃}n |
Gd(III) | Distorted square antiprism geometry; infinite layers linked by malonate dianions. | frontiersin.org |
[Er(C₃H₂O₄)(C₃H₃O₄)(H₂O)₂]n |
Er(III) | Two-dimensional network of ErO₈ square antiprisms linked by hydrogen malonate and malonate dianions. | frontiersin.org |
{[Eu₂(C₃H₂O₄)₂(C₃H₃O₄)₂(H₂O)₆]·4H₂O}n |
Eu(III) | Dinuclear complex with Eu(III) ions bridged by carboxylate groups of hydrogen malonate ligands. | frontiersin.org |
{[Co(H₂O)₂][Co(mal)₂(H₂O)₂]}n |
Co(II) | Corrugated layers of trans-diaquabismalonatocobaltate(II) and trans-diaquacobalt(II) units. | rsc.org |
{(H₂bpe)[Cu(mal)₂]}n·4nH₂O |
Cu(II) | Anionic malonato-bridged uniform copper(II) chains. | acs.org |
[Cu₄(mal)₄(bpe)₃]n·6nH₂O |
Cu(II) | Three-dimensional structure with corrugated malonato-bridged copper(II) layers. | acs.org |
Magnetic Properties of Malonate-Containing Coordination Compounds
Malonate-containing coordination compounds exhibit a range of magnetic properties, primarily influenced by the nature of the metal ion and the specific bridging modes of the malonate ligand.
Antiferromagnetic Interactions:
Several malonate-based compounds display antiferromagnetic behavior. For instance, in the series Na₂M(H₂C₃O₄)₂·2H₂O where M can be Mn, Fe, Co, or Ni, all members exhibit antiferromagnetic interactions. osti.gov Neutron powder diffraction studies have revealed the establishment of long-range magnetic order at low temperatures in these compounds. osti.gov The magnetic structures are characterized by antiferromagnetic layers. osti.gov Density functional theory calculations suggest that the dominant magnetic interaction occurs through a malonate group, linking two transition metals within the same layer. osti.gov
Ferromagnetic Interactions:
Variable-temperature magnetic susceptibility measurements of six different copper(II) and cobalt(II) complexes showed weak ferromagnetic interactions in four of them. acs.org A dinuclear copper(II)-malonate complex also demonstrated a significant ferromagnetic interaction between the copper(II) ions through the carboxylate-malonate bridge. acs.org Furthermore, three new compounds containing different anionic malonate species showed weak ferromagnetic interactions between the copper(II) ions. rsc.org
Paramagnetic Behavior:
The magnetic properties of some malonate complexes are described as normal, following the Curie-Weiss Law. This was observed in a study of Cu(II), Ni(II), Co(II), Fe(III), Mn(III), and Cr(III) complexes of malonate, ethylmalonate, and benzylmalonate. royalholloway.ac.uk The room-temperature effective magnetic moments for several lanthanide(III)-malonate complexes are in good agreement with those expected for the free ions. frontiersin.org
Table 2: Magnetic Properties of Selected Malonate-Containing Coordination Compounds
| Compound/Complex Series | Metal Ion(s) | Magnetic Behavior | Reference |
|---|---|---|---|
Na₂M(H₂C₃O₄)₂·2H₂O (M = Mn, Fe, Co, Ni) |
Mn, Fe, Co, Ni | Antiferromagnetic | osti.gov |
[Co₂(atr)₃(mal)₂(H₂O)₂]∙4H₂O |
Co(II) | Antiferromagnetic | scirp.org |
{(H₂bpe)[Cu(mal)₂]}n·4nH₂O |
Cu(II) | Ferromagnetic | acs.org |
[Cu₄(mal)₄(bpe)₃]n·6nH₂O |
Cu(II) | Ferromagnetic | acs.org |
[Cu₂(phen)₂(mal)(H₂O)₃](NO₃)₂·2H₂O |
Cu(II) | Ferromagnetic | acs.org |
| Cu(II), Ni(II), Co(II), Fe(III), Mn(III), Cr(III) malonate complexes | Various | Paramagnetic (Normal) | royalholloway.ac.uk |
| Lanthanide(III)-malonate complexes (Gd, Tb, Ho) | Gd(III), Tb(III), Ho(III) | Paramagnetic | frontiersin.org |
Role in the Determination of Beryllium and Copper
This compound hydrate (B1144303) is recognized as a complexing agent used in the analytical determination of beryllium and copper. medchemexpress.combiocompare.commedchemexpress.comchemondis.com Dimethyl malonate can also serve as a complexing agent for the determination of these metals. atamanchemicals.com The ability of malonate to form stable complexes with these metal ions is the basis for its application in their quantitative analysis.
Thermal Behavior and Decomposition Products of Metal Malonates
The thermal decomposition of metal malonates has been investigated using techniques such as thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). researchgate.netcapes.gov.br These studies provide insights into the thermal stability of the compounds and the nature of their decomposition products.
For this compound, thermal decomposition leads to the formation of sodium carbonate as the final residue at temperatures up to 700°C. researchgate.netcapes.gov.br
The thermal behavior of transition metal malonates typically involves dehydration followed by the decomposition of the anhydrous compound. researchgate.netcapes.gov.br The decomposition of the anhydrous compounds generally occurs in a single step. researchgate.net The final residues of the thermal decomposition of several bivalent transition metal malonates up to specific temperatures are metal oxides. capes.gov.br For instance, under certain conditions, the final residues are:
Mn₃O₄ (up to 335°C)
Fe₂O₃ (up to 400°C)
Co₃O₄ (up to 340°C)
NiO (up to 350°C)
CuO (up to 520°C)
ZnO (up to 450°C)
In different atmospheres (N₂ and CO₂), the final residues can vary. For example, for copper malonate, the final residue is metallic copper (Cu) in both nitrogen and carbon dioxide atmospheres. researchgate.netresearchgate.net
The thermal decomposition of heavy trivalent lanthanide malonates (from Terbium to Lutetium) has also been studied. redalyc.org The dehydration of these compounds begins at around 303 K, and the anhydrous compounds are stable up to 548 K. redalyc.org The subsequent decomposition occurs in multiple steps, with the temperature ranges and mass losses being characteristic of each specific lanthanide compound. redalyc.org
Table 3: Final Decomposition Products of Selected Metal Malonates
| Metal Malonate | Atmosphere | Final Decomposition Product | Temperature (°C) | Reference |
|---|---|---|---|---|
| This compound | N₂ / CO₂ | Sodium Carbonate | up to 700 | researchgate.netcapes.gov.br |
| Manganese(II) Malonate | Air | Mn₃O₄ | up to 335 | capes.gov.br |
| Iron(II) Malonate | Air | Fe₂O₃ | up to 400 | capes.gov.br |
| Cobalt(II) Malonate | Air | Co₃O₄ | up to 340 | capes.gov.br |
| Nickel(II) Malonate | Air | NiO | up to 350 | capes.gov.br |
| Copper(II) Malonate | Air | CuO | up to 520 | capes.gov.br |
| Copper(II) Malonate | N₂ / CO₂ | Cu | Not specified | researchgate.netresearchgate.net |
| Zinc(II) Malonate | Air | ZnO | up to 450 | capes.gov.br |
Iv. Analytical Methodologies and Advanced Characterization of Sodium Malonate
Quantitative Determination of Sodium Malonate Content
Accurate quantification of this compound is essential for quality control in industrial applications. Titrimetric methods are often employed due to their precision and accessibility.
A specialized double-indicator step-by-step titration method has been developed for the accurate determination of this compound content, particularly in samples containing impurities like sodium hydroxide (B78521) and sodium carbonate google.com. This method allows for the precise quantification of the main component by systematically eliminating the interference from these basic impurities google.com.
The procedure involves several key steps:
Impurity Precipitation and Titration : Initially, an aqueous solution of the this compound sample is treated with barium chloride (BaCl₂). This causes the sodium carbonate impurity to precipitate as barium carbonate, effectively removing it from the solution. Subsequently, the remaining sodium hydroxide impurity is titrated with a standard solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) using phenolphthalein as the indicator to determine its concentration google.com.
Decarboxylation : A separate, accurately weighed sample of this compound is subjected to a decarboxylation reaction. This is achieved by heating the sample in the presence of a sufficient amount of strong alkali (sodium hydroxide), which converts the this compound into sodium carbonate google.com.
Double-Indicator Titration : The resulting mixture, which contains the newly formed sodium carbonate, the original carbonate impurity, and any excess sodium hydroxide, is then titrated with a standard hydrochloric acid solution. The titration is performed in two steps using two different indicators google.com:
First, phenolphthalein is used as the indicator. The acid titrates the sodium hydroxide and converts the sodium carbonate to sodium bicarbonate.
Next, methyl orange is added to the same solution, and the titration is continued. The acid then titrates the sodium bicarbonate to form water and carbon dioxide google.com.
Calculation : By subtracting the volume of acid required for the initial carbonate impurity (determined in a separate analysis) from the volume of acid consumed in the second step of the titration (with methyl orange), the amount of sodium carbonate generated from the decarboxylation of this compound can be calculated. This value is then used to determine the original content of this compound in the sample google.com.
This method is noted for its simplicity, practicality, and low cost, making it suitable for quality control in production environments google.com.
Spectroscopic and Structural Characterization Techniques
Spectroscopic and thermal analysis techniques provide in-depth information about the crystalline structure, molecular vibrations, and thermal stability of this compound.
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials tcd.ie. By analyzing the angles and intensities of diffracted X-ray beams, one can deduce the arrangement of atoms within a crystal lattice tcd.ielabotka.net.
Table 1: Crystallographic Data for Sodium Hydrogen Malonate rsc.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 6.664(1) Å |
| b | 7.522(1) Å |
| c | 9.337(1) Å |
| β | 100.69(1)° |
In studies of other metal malonates, such as those of manganese and cobalt, powder XRD patterns are matched against standard databases (like JCPDS) to confirm the structure of the synthesized crystals ias.ac.ininoe.ro. This confirms that XRD is a standard and essential tool for the structural verification of newly synthesized malonate compounds.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate the coordination environment of ligands in metal complexes pku.edu.cnijcce.ac.ir. The infrared spectrum provides information on the vibrational modes of a molecule, which are sensitive to its structure and bonding rsc.orgsemanticscholar.org.
In the context of this compound and other malonate complexes, FT-IR is used to analyze the vibrations of the malonate ligand, particularly the carboxylate (OCO) and methylene (B1212753) (CH₂) groups ias.ac.ininoe.ro. The positions and splitting of these vibrational bands can reveal information about the coordination of the malonate ion to a metal center inoe.ro. For instance, the splitting of the asymmetric carboxylate stretching mode, νₐₛ(OCO), can suggest different types of interactions, such as monodentate and bridging coordination modes inoe.ro.
Table 2: Characteristic FT-IR and FT-Raman Vibrational Frequencies for Metal-Malonate Complexes ias.ac.ininoe.ro
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3460 | Lattice Water | O-H Stretching |
| ~1560-1610 | νₐₛ(OCO) | Asymmetric Carboxylate Stretching |
| ~1400-1440 | νₛ(OCO) | Symmetric Carboxylate Stretching |
| ~1270 | ρw(CH₂) | Methylene Wagging |
| ~945 | δ(OH) | OH Deformation |
| ~775 | ρr(H₂O) | Water Rocking |
| ~720 | ρr(OCO) | Carboxylate Rocking |
| ~575 | ρw(H₂O) + ρt(H₂O) | Water Wagging & Twisting |
Note: These frequencies are derived from studies on transition metal malonates and represent the characteristic vibrations of the coordinated malonate and associated water molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds slideshare.netjchps.com. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule nih.gov.
For this compound (CH₂(COONa)₂), the NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.
¹H NMR : The two protons of the central methylene (-CH₂-) group are chemically equivalent. Therefore, they are expected to produce a single signal (a singlet) in the ¹H NMR spectrum chemicalbook.comuobasrah.edu.iq. The exact chemical shift would depend on the solvent used.
¹³C NMR : The ¹³C NMR spectrum would show two distinct signals: one for the central methylene carbon and another for the two equivalent carboxylate carbons (-COO⁻).
NMR spectroscopy is a definitive method for confirming the molecular structure of malonate salts and related derivatives in solution researchgate.net.
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature asu.eduabo.fiiitk.ac.in. These methods provide information on thermal stability, dehydration, and decomposition pathways researchgate.netresearchgate.net.
Studies on this compound have shown that its thermal decomposition occurs in distinct stages. The hydrated form first undergoes dehydration, followed by the decomposition of the anhydrous salt researchgate.netresearchgate.net.
Dehydration : The water of hydration is lost in a single step.
Decomposition : The anhydrous this compound decomposes, also in a single step, to form sodium carbonate (Na₂CO₃) as the final solid residue at temperatures up to 700 °C researchgate.netresearchgate.net.
The TG curve shows a significant mass loss corresponding to this decomposition, while the DTA and DSC curves show endothermic peaks associated with both the dehydration and decomposition events researchgate.netresearchgate.net. DSC has also been used to study the stabilizing effect of this compound on protein precipitates, where it was shown to increase the melting temperature of immunoglobulins nih.gov.
Table 3: Summary of Thermal Events for this compound researchgate.netresearchgate.net
| Temperature Range | Event | Technique | Observation | Final Product |
|---|---|---|---|---|
| ~140 - 210 °C | Phase Transition / Decomposition Start | TG-DTA | Mass loss begins, endothermic peaks observed | - |
| ~330 - 360 °C | Decomposition | TGA | Significant mass loss (e.g., 22.5%) | Sodium Carbonate |
Evolved Gas Analysis (EGA) for Gaseous Decomposition Products
Evolved Gas Analysis (EGA) is a powerful analytical technique used to identify and quantify the gaseous products released from a substance as it is subjected to a controlled temperature program. wikipedia.orgrigaku.commeasurlabs.com This methodology is particularly insightful for understanding the thermal decomposition pathways of compounds like this compound. In a typical EGA setup, a thermogravimetric analyzer (TGA) is coupled with a gas analysis system, such as a mass spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. wikipedia.orgrigaku.com The TGA precisely measures the mass loss of the sample as a function of temperature, while the MS or FTIR provides real-time analysis of the evolved gases.
When this compound is heated, it undergoes thermal decomposition. Research into the thermal behavior of metal malonates has provided insights into the decomposition products. For this compound, studies have shown that the final solid residue after heating up to 700 °C is sodium carbonate (Na₂CO₃). researchgate.net This finding is crucial as it allows for the deduction of the gaseous species evolved during the decomposition process.
Na₂C₃H₂O₄(s) → Na₂CO₃(s) + C₂H₂O(g) + CO(g)
The identification of these gases can be confirmed by techniques such as TGA-MS, which would detect ions corresponding to the mass-to-charge ratio of the evolved gaseous molecules.
Table 1: Predicted Gaseous Decomposition Products of this compound by EGA
| Gaseous Product | Chemical Formula | Predicted Mass-to-Charge Ratio (m/z) in MS |
| Carbon Monoxide | CO | 28 |
| Ketene | C₂H₂O | 42 |
This table is based on the predicted decomposition pathway of this compound to sodium carbonate.
Further detailed analysis using techniques like TGA-FTIR can provide additional confirmation by identifying the characteristic infrared absorption bands of the evolved gases. wikipedia.org This comprehensive approach allows for a complete understanding of the thermal stability and decomposition mechanism of this compound.
Chromatographic Methods Utilizing this compound
Chromatographic techniques are fundamental for the separation, identification, and purification of components within a mixture. The mobile phase plays a critical role in these separations, and its composition can be tailored to achieve the desired resolution. phenomenex.com Additives and modifiers are often incorporated into the mobile phase to enhance separation efficiency. phenomenex.comucl.ac.uk
This compound as a Mobile Phase Modifier in Chromatography
While the use of this compound as a mobile phase modifier is not as extensively documented as other salts like sodium chloride or sodium acetate (B1210297), its chemical properties suggest potential utility in various chromatographic applications, particularly in High-Performance Liquid Chromatography (HPLC). phenomenex.comucl.ac.uk Salts are frequently added to the mobile phase in techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography to control ionic strength and minimize secondary interactions between the analyte and the stationary phase. nih.gov
The malonate ion, being a dicarboxylate, can interact with both the stationary phase and the analytes, influencing their retention behavior. In reversed-phase HPLC, where the stationary phase is nonpolar, adding a salt like this compound to the aqueous mobile phase can increase its polarity, which may affect the retention of polar and ionic compounds. The ability of malonate to act as a kosmotrope, a substance that contributes to the stability and structure of water-water interactions, could also influence the partitioning of analytes between the mobile and stationary phases. hamptonresearch.com
In ion-exchange chromatography, this compound could serve as a component of the eluent, where the malonate ions would compete with the analyte ions for binding sites on the stationary phase, thereby facilitating elution. For anion analysis in ion chromatography, eluents are typically based on mixtures of salts like sodium carbonate and sodium bicarbonate, suggesting a potential role for this compound in similar applications. metrohm.com
Table 2: Potential Applications of this compound as a Mobile Phase Modifier
| Chromatographic Technique | Potential Role of this compound |
| Size-Exclusion Chromatography (SEC) | To increase ionic strength and reduce secondary ionic interactions. |
| Ion-Exchange Chromatography | As an eluent to displace and elute bound analytes. |
| Reversed-Phase HPLC | To modify the polarity of the mobile phase and influence analyte retention. |
| Affinity Chromatography | To elute metal-binding proteins or other molecules with affinity for dicarboxylates. |
V. Research Applications and Potential Therapeutic Implications
Applications in Biotechnology and Bioprocessing
In the realms of biotechnology and bioprocessing, sodium malonate serves as a valuable component in the production of sustainable materials and as a growth substrate in microbial cultures.
Production of Biodegradable Plastics
This compound is a key player in the synthesis of biodegradable plastics, particularly polyhydroxyalkanoates (PHAs). ontosight.ai PHAs are a class of biopolyesters produced by various microorganisms and are considered promising, eco-friendly alternatives to conventional petroleum-based plastics due to their biodegradability and biocompatibility. nih.govcore.ac.uk
The primary route for incorporating malonate into these bioplastics is through the malonyl-CoA pathway. nih.govacs.orgfrontiersin.org In this metabolic process, cellular machinery converts substrates into acetyl-CoA, which is then carboxylated to form malonyl-CoA. nih.govfrontiersin.org This malonyl-CoA molecule serves as a fundamental building block. Through the action of enzymes like malonyl-CoA reductase, it is converted into precursors like 3-hydroxypropionate (B73278) (3HP), which are then polymerized by PHA synthase to create bioplastics such as poly(3-hydroxypropionate) [poly(3HP)] and its copolymers. nih.govacs.org An advantage of the malonyl-CoA pathway is its ability to utilize a wide range of carbon sources, unlike other pathways that may be restricted to specific substrates like glycerol. acs.org Research has focused on engineering microorganisms like Escherichia coli and Cupriavidus necator to efficiently produce these biopolymers. nih.govacs.org However, challenges remain, such as the low yield in some recombinant strains and the differing optimal temperatures for microbial growth and key enzymatic activity. nih.govacs.org
Nutrient Supplement in Microbial Fermentation Processes
This compound can be used as a sole carbon source by certain bacteria, making it a useful nutrient supplement in specific microbial fermentation processes. ontosight.aimicrobeonline.com The ability of a microorganism to utilize malonate is a key characteristic used in differentiating between bacterial species, particularly within the Enterobacteriaceae family. microbeonline.comuniverse84a.commicrobiologyinfo.com
When a bacterium can metabolize malonate, it breaks it down, leading to the production of alkaline byproducts such as sodium hydroxide (B78521) and sodium bicarbonate. microbeonline.comuniverse84a.com This increase in pH can be visualized in a laboratory setting by a color change of an indicator like bromothymol blue from green to blue. microbeonline.comthermofisher.com For instance, this test helps distinguish between Klebsiella pneumoniae, which is typically malonate-positive, and Escherichia coli, which is generally malonate-negative. universe84a.commicrobiologyinfo.com While some microbes thrive on malonate, it's also known to be a competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase, which plays a crucial role in the Krebs cycle. microbeonline.comresearchgate.net This inhibitory action can shut down the utilization of succinic acid, a key metabolic step for many organisms. microbeonline.comuniverse84a.com In some specialized fermentation applications, such as the production of the flavonoid apigenin (B1666066) by a recombinant Streptomyces albus strain, supplementation with this compound was tested as a precursor to boost production, although in one study it did not yield significant improvements. mdpi.com
Biomedical Research and Therapeutic Potential
The biomedical field has explored this compound and its derivatives for various therapeutic applications, leveraging its chemical and biological activities.
Investigation in Osteoporosis Treatment (as Strontium Malonate)
Strontium malonate, a compound where strontium is paired with malonic acid, has been investigated for the treatment of osteoporosis. researchgate.netnih.govdrugbank.com The therapeutic approach is based on the known positive effects of strontium on bone metabolism. drugbank.com Strontium ranelate, a similar compound, has been shown to have a dual mechanism of action: it simultaneously stimulates bone formation by osteoblasts and reduces bone resorption by osteoclasts. drugbank.comclinmedjournals.org This rebalancing of bone turnover is crucial in combating the progressive bone loss that characterizes osteoporosis. drugbank.com
The rationale for using strontium malonate is based on this dual-action property, which helps to increase bone mass and strength. researchgate.netontosight.ai Preclinical studies have provided evidence for this effect. In an animal model of osteonecrosis, rats treated with strontium malonate showed a significant increase in new bone ingrowth compared to a control group. google.com Specifically, the strontium malonate group had an average bone ingrowth of 3.43 mm, while the control group averaged 2.24 mm. google.com This anabolic, or bone-building, effect highlights its potential for treating conditions involving bone loss. google.com Clinical trials have also been conducted to evaluate the dose-response of strontium malonate in postmenopausal women. patsnap.com While the strontium ion is the primary active agent in bone metabolism, the malonate component serves as the counter-ion to form a stable, deliverable salt. nih.govresearchgate.net
| Compound | Area of Research | Key Finding | Source Index |
|---|---|---|---|
| Strontium Ranelate | Mechanism of Action | Exhibits a dual effect: increases bone formation by osteoblasts and decreases bone resorption by osteoclasts. | drugbank.comclinmedjournals.org |
| Strontium Malonate | Animal Model (Osteonecrosis) | Significantly increased new bone ingrowth (3.43 mm) compared to control (2.24 mm) in rats. | google.com |
| Strontium Malonate | Clinical Research | Investigated in a Phase II dose-response study for treating postmenopausal women. | patsnap.com |
| Strontium Ion | General Bone Metabolism | Stimulates osteoblast differentiation and inhibits osteoclast activity, leading to increased bone mass. | researchgate.net |
Potential in Antacid Formulations
This compound has been identified as a potential component in antacid formulations. ontosight.ai Its role would be as an alkaline salt of an organic acid that can help provide immediate neutralization of stomach acid. google.com The principle behind its use is that as a salt of a weak acid, it can react with strong gastric acid, helping to raise the pH and alleviate symptoms of dyspepsia. google.comatamankimya.com
In some patented formulations, disodium (B8443419) malonate is listed among other organic acid salts, such as trisodium (B8492382) citrate (B86180) and sodium lactate (B86563), as a "further alkaline agent." google.com This agent is intended to offer quick relief while other components, like sodium alginate, form a more prolonged barrier or raft on top of the stomach contents. google.com
Treatment of Heavy Metal Poisoning
The chemical structure of malonate allows it to act as a chelating agent, which gives it potential for use in the treatment of heavy metal poisoning. ontosight.ai Chelation is a process where a substance binds to metal ions, forming a stable, water-soluble complex that can then be excreted from the body. nih.govfrontiersin.org Malonate, with its two carboxylic acid groups, can form a bidentate structure that effectively binds to divalent metal cations. nih.govnih.gov
Role in Metabolic Research
This compound serves as a crucial tool in metabolic research primarily due to its well-established role as a competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. researchgate.netnih.govpearson.com SDH is a key enzyme that participates in both the citric acid cycle (Krebs cycle) and the electron transport chain, two fundamental processes for cellular energy production. researchgate.netontosight.ai By mimicking the structure of the enzyme's natural substrate, succinate, malonate binds to the active site of SDH, thereby blocking the conversion of succinate to fumarate (B1241708). pearson.combrainly.com This inhibition disrupts the normal flow of these metabolic pathways.
The inhibitory effect of this compound on SDH leads to an accumulation of succinate within the mitochondria. brainly.com This targeted disruption allows researchers to investigate the downstream consequences of impaired mitochondrial respiration and energy metabolism. For instance, studies have utilized this compound to explore the impact of mitochondrial dysfunction on cellular processes. It has been observed that the inhibition of SDH by malonate can lead to an increase in the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. researchgate.netnih.gov This has been instrumental in studying the mechanisms of oxidative stress and its role in various pathological conditions. researchgate.net
Furthermore, research has shown that malonate can influence cell survival and thermotolerance in different organisms. In some yeasts, malonate was found to increase the damaging effects of heat shock in cells relying on oxidative phosphorylation, while it had no negative impact, and sometimes even a positive one, on yeasts using fermentation. researchgate.net This highlights the differential effects of mitochondrial inhibition depending on the primary metabolic pathway of the cell. The ability of this compound to modulate cellular metabolism and induce specific metabolic states makes it an invaluable compound for studying the intricate network of metabolic pathways and their regulation. nih.govnih.gov
Potential Anti-Cancer Properties
The role of this compound in cancer research is an area of growing interest, primarily stemming from its ability to disrupt cancer cell metabolism. Many cancer cells exhibit altered metabolic pathways, often referred to as metabolic reprogramming, to support their rapid growth and proliferation. ahajournals.org One of the key enzymes in this context is succinate dehydrogenase (SDH), which this compound competitively inhibits. nih.govresearchgate.net
Research has demonstrated that malonate can induce apoptosis in certain cancer cell lines. researchgate.netnih.gov For example, studies have shown that malonate can cause mitochondrial potential collapse, a key event in the apoptotic pathway. researchgate.netnih.gov This leads to the release of pro-apoptotic proteins from the mitochondria, ultimately resulting in cell death. nih.gov
However, the effect of malonate on cancer cells appears to be dose-dependent and context-specific. While high doses of malonate can trigger apoptosis, some studies suggest that low doses might induce autophagy, a cellular recycling process, which could potentially confer resistance to certain chemotherapeutic agents. nih.gov This dual role highlights the complexity of targeting metabolic pathways in cancer therapy.
Another avenue of investigation is the connection between malonate, fatty acid synthesis, and cancer. Fatty acid synthase (FAS) is an enzyme that is often overexpressed in cancer cells and is crucial for producing the fatty acids needed for cell membrane construction. pnas.org Inhibition of FAS has been shown to induce apoptosis in cancer cells, and some research suggests that the accumulation of malonyl-CoA, a related compound, may mediate this effect. pnas.org While this compound itself is not a direct inhibitor of FAS, its metabolic effects are intertwined with the pathways that regulate fatty acid synthesis. ontosight.ai
The potential anti-cancer properties of this compound are summarized in the table below:
| Mechanism of Action | Effect on Cancer Cells | Supporting Evidence |
| Inhibition of Succinate Dehydrogenase (SDH) | Disrupts mitochondrial respiration and energy production. researchgate.net | Malonate is a known competitive inhibitor of SDH. pearson.combrainly.com |
| Induction of Oxidative Stress | Increased production of Reactive Oxygen Species (ROS) leads to cellular damage. researchgate.net | Malonate treatment can cause a rapid collapse of mitochondrial potential and ROS production. researchgate.netnih.gov |
| Induction of Apoptosis | Triggers programmed cell death in cancer cells. researchgate.netnih.gov | Malonate has been shown to cause the release of pro-apoptotic proteins. nih.gov |
| Modulation of Autophagy | Low doses may induce autophagy, potentially leading to chemoresistance. nih.gov | Studies show a differential effect based on malonate concentration. nih.gov |
Industrial Applications Beyond Traditional Chemical Synthesis
Role in the Food Industry as a Flavor Enhancer
The application of this compound as a flavor enhancer is attributed to its ability to impart a mildly tart flavor, which can complement and enhance the natural tastes in various food products. solubilityofthings.com It is recognized for its role in contributing to the stability and quality of food items. chemimpex.com While not as common as other flavor enhancers like monosodium glutamate (B1630785) (MSG), this compound serves as a useful additive in certain applications. ontosight.aikimecopak.ca Its use is part of a broader category of acidity regulators and flavor agents that are essential in food processing. ontosight.aiatamanchemicals.com
Agricultural Applications as a Fertilizer Additive
In the agricultural sector, this compound and its parent compound, malonic acid, have found applications that contribute to plant health and growth. chemimpex.commultichemindia.com It is sometimes included as an additive in fertilizers. chemimpex.com The rationale behind this application lies in its potential to improve nutrient uptake by plants. chemimpex.com By facilitating the absorption of essential minerals from the soil, it can lead to improved crop yields and healthier plants. chemimpex.com
Malonic acid, from which this compound is derived, is also used in the formulation of certain pesticides and herbicides. multichemindia.com Its role in these agrochemicals is to act as a building block or intermediate in their synthesis. ibresco.comcymitquimica.com The development of effective agrochemicals is crucial for protecting crops from pests and diseases, thereby ensuring food security. multichemindia.com
Co-oxidation of Refractory Bayer Organics in Alumina (B75360) Industry
A significant industrial application of this compound is found in the alumina industry, specifically within the Bayer process. aqw.com.auarribaconsulting.com.au The Bayer process is the primary method for producing alumina (aluminum oxide) from bauxite (B576324) ore. aqw.com.au A major challenge in this process is the accumulation of organic impurities in the process liquor, which can negatively affect productivity and product quality. aqw.com.au
Many of these organic compounds are "refractory," meaning they are difficult to remove using standard methods. aqw.com.au Wet Air Oxidation (WAO) is a technique used to break down these organics, but it often requires high temperatures to be effective. aqw.com.au Research has shown that this compound, a common organic impurity itself, can act as a "co-oxidant" under milder WAO conditions. aqw.com.auresearchgate.net
This phenomenon, termed "co-oxidation," involves the oxidation of a reactive compound (this compound) facilitating the oxidation of less reactive compounds. aqw.com.auaqw.com.au The oxidation of this compound produces highly reactive free radical intermediates. aqw.com.au These radicals can then attack and break down the more stubborn, refractory organic molecules like sodium acetate (B1210297) and sodium succinate. aqw.com.au
The mechanism involves the formation of a carbanion intermediate from malonate in the highly alkaline conditions of the Bayer liquor. researchgate.netresearchgate.netresearchgate.net This carbanion reacts with oxygen to generate the free radicals that drive the co-oxidation process. aqw.com.auresearchgate.net This application of this compound is a key area of research for improving the efficiency and reducing the environmental impact of the alumina refining process. researchgate.netresearchgate.net
Vi. Future Research Directions and Emerging Areas
Exploration of Novel Sodium Malonate Derivatives with Enhanced Bioactivity
The core structure of malonate serves as a scaffold for the synthesis of new derivatives with potentially improved biological activity. Phenolic compounds, for instance, are derived from the malonic acid pathway and are known for their wide range of bioactive properties. mdpi.comdergipark.org.trrjptonline.org Research is ongoing to synthesize and evaluate malonate derivatives for various therapeutic purposes. For example, computational studies have explored malonate derivatives as potential inhibitors of the SARS-CoV-2 main protease, with some derivatives showing strong interaction stability and favorable pharmacokinetic profiles. upi.eduresearchgate.net Other research has focused on creating amphiphilic compounds derived from malonic acid for targeted drug delivery to bone. researchgate.net The development of malonate derivatives as efflux pump inhibitors (EPIs) is another promising area, aiming to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria. nih.govresearchgate.net
Table 1: Examples of Research on Novel this compound Derivatives
| Research Area | Derivative Type | Target Application | Key Findings |
| Antiviral | Malonate derivatives | Inhibition of SARS-CoV-2 Main Protease | Strong interaction stability and favorable pharmacokinetic profiles in computational models. upi.eduresearchgate.net |
| Bone Targeting | Amphiphilic malonate derivatives | Targeted drug delivery to bone | Successful synthesis of a derivative for potential use in liposomes with hydroxyapatite (B223615) binding properties. researchgate.net |
| Antibiotic Potentiation | Malonic acid/sodium malonate derivatives | Efflux Pump Inhibitors (EPIs) | This compound inhibits the AcrAB-TolC multidrug efflux pump in E. coli, increasing antibiotic efficacy. nih.govresearchgate.net |
| Anticancer | 2-(4-Nitrobenzyl) malonates | Prostate Cancer Therapy | In vitro studies show potential anti-prostate cancer activity. unich.it |
Advanced Computational Modeling of this compound Interactions (e.g., Enzyme Binding, Efflux Pump Mechanisms)
Computational methods are becoming indispensable tools for understanding the complex interactions of this compound at a molecular level. Molecular docking and molecular dynamics simulations are being employed to investigate the binding of this compound and its derivatives to various biological targets. For instance, molecular docking has been used to suggest that this compound may inhibit the AcrAB-TolC efflux pump in E. coli by binding to the proximal binding pocket and other locations in the porter domain of AcrB. nih.gov Future molecular dynamics simulations are needed to confirm the stability of these binding poses and to fully elucidate the mechanism of action. nih.gov
Quantum mechanical studies have also provided insights into the interaction of malonate with metal ions, such as calcium and magnesium, and the role of water molecules in these interactions. acs.org These computational approaches are crucial for rational drug design and for predicting the behavior of this compound in biological systems. Advanced computational models can help in understanding the allosteric pathways and conformational changes that occur upon sodium and substrate binding in transporters like the sodium-galactose transporter (vSGLT). nih.gov
Development of this compound-Based Nanomaterials and Hybrid Systems
This compound is being explored as a component in the development of advanced nanomaterials and hybrid systems. Its ability to act as a linker or a building block is being utilized in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials with applications in areas like gas separation and catalysis. chemistryviews.org Researchers have synthesized copper(II) extended metal-organic frameworks using malonic acid, demonstrating the potential of malonate in creating these complex structures. researchgate.netingentaconnect.com The use of organic salts like this compound can facilitate the synthesis of MOFs in aqueous solutions at room temperature, which is an environmentally friendly approach. rsc.org
Furthermore, the development of sodium-based MOFs is of particular interest due to their low specific weight. chemistryviews.org Recent work has shown the synthesis of a highly porous sodium-based MOF, HIAM-111, which has potential applications in gas separation. chemistryviews.org The use of this compound in these syntheses can contribute to the creation of novel materials with unique properties. Additionally, the functionalization of fullerenes with disodium (B8443419) malonate has been shown to inhibit the aggregation of amyloid-β peptides, suggesting a potential therapeutic strategy for Alzheimer's disease. researchgate.net
Systems Biology Approaches to Elucidate Broader Metabolic and Cellular Impacts
To fully comprehend the effects of this compound on living organisms, systems biology approaches are being increasingly employed. These approaches allow for a holistic view of the metabolic and cellular changes induced by malonate. As a known competitive inhibitor of succinate (B1194679) dehydrogenase (complex II) in the tricarboxylic acid (TCA) cycle, malonate can significantly impact cellular energy metabolism. researchgate.net This inhibition can lead to a shift towards anaerobic metabolism, as indicated by increased lactate (B86563) levels in some studies. mdpi.com
Metabolomics studies have revealed that malonate can induce a glycolytic shift in metabolism, a phenomenon observed in proliferative cardiomyocytes. ahajournals.org Systems biology can help to unravel the complex network of interactions affected by malonate, including its impact on amino acid metabolism, fatty acid synthesis, and the production of reactive oxygen species (ROS). mdpi.comnih.govresearchgate.net Understanding these broader impacts is crucial for assessing both the therapeutic potential and potential off-target effects of this compound and its derivatives. For example, studies have shown that malonate can induce mitochondrial potential collapse and deplete glutathione (B108866) stores, leading to oxidative stress and cell death in certain cell types. nih.govresearchgate.net
Clinical Translation of this compound-Based Therapies
The translation of promising preclinical findings into clinical applications is a key future direction for this compound research. While there are currently no efflux pump inhibitors approved for human use, the identification of this compound as a novel EPI for the AcrAB-TolC pump in E. coli provides a foundation for developing malonate-based therapies to combat multidrug-resistant infections. nih.govresearchgate.net Drug repurposing, which focuses on drugs already approved or in advanced clinical trials, is a strategy that could accelerate the clinical translation of this compound. nih.gov
In the context of cardiovascular disease, studies have shown that malonate can induce cardiac regeneration and improve heart function after myocardial infarction in animal models. ahajournals.orgbiologists.com These findings suggest the exciting possibility of using metabolic reprogramming with malonate as a therapeutic strategy for heart regeneration. ahajournals.org However, further mechanistic studies are needed to understand the effects of malonate on specific cardiac cell types before it can be translated to the clinic. ahajournals.org The development of selective sodium channel inhibitors is another area where malonate derivatives could play a role in pain management, although this field faces challenges related to drug selectivity and safety. frontiersin.org
Environmental and Sustainable Applications of this compound Chemistry
The principles of green chemistry are increasingly being applied to the synthesis and use of chemical compounds, and this compound is no exception. Its use as a catalyst in multicomponent reactions for the synthesis of biologically active heterocyclic compounds in aqueous media represents an environmentally benign approach. eurekaselect.comresearchgate.netresearchgate.net These methods often involve mild reaction conditions, simple workup procedures, and the potential for catalyst recycling. eurekaselect.comresearchgate.net
This compound and its derivatives are also being investigated for their role in sustainable industrial processes. For example, a continuous flow synthesis of sodium valproate, an antiepileptic drug, has been developed using inexpensive diethyl malonate, which is a more sustainable approach compared to current batch production methods. acs.org In the field of hydrometallurgy, malonamides, which can be derived from malonic acid, are being explored as sustainable extractants for the recovery of precious metals like gold. slu.se Furthermore, this compound can be used in the synthesis of biodegradable polymers and other green chemicals, contributing to a more circular economy. researchgate.net The use of malonate in deep eutectic solvents for the extraction of bioactive compounds from herbs is another example of its application in sustainable chemistry. researchgate.net
Q & A
Q. What is the mechanism by which sodium malonate inhibits the tricarboxylic acid (TCA) cycle?
this compound acts as a competitive inhibitor of succinate dehydrogenase (Complex II), a key enzyme in the TCA cycle and electron transport chain. By binding to the enzyme's active site, it prevents the conversion of succinate to fumarate, leading to succinate accumulation and disruption of ATP synthesis via oxidative phosphorylation. This inhibition also redirects metabolic flux toward alternative pathways, such as glycolysis or the glyoxylate cycle, depending on the organism .
Q. How is this compound used to differentiate bacterial species in microbiological assays?
The malonate test employs a medium containing this compound as the sole carbon source, ammonium sulfate as the nitrogen source, and bromothymol blue as a pH indicator. Bacteria capable of metabolizing malonate generate alkaline byproducts (e.g., sodium hydroxide), raising the pH and turning the indicator blue. Malonate-negative organisms ferment trace glucose in the medium, producing acidic metabolites (yellow indicator). This test distinguishes Escherichia (negative) from Enterobacter (positive) species .
Example Media Composition (Malonate Broth):
| Component | Concentration (g/L) |
|---|---|
| This compound | 3.0 |
| Ammonium sulfate | 2.0 |
| Dipotassium phosphate | 0.60 |
| Bromothymol blue | 0.025 |
Q. What are the molecular properties of this compound?
this compound has the molecular formula C₃H₂Na₂O₄ and a molecular weight of 148.03 g/mol . Its structure includes two carboxylate groups, enabling interactions with metal ions and enzymes in biochemical systems .
Advanced Research Questions
Q. How can this compound be optimized for protein crystallization?
this compound enhances crystal growth by suppressing ice formation during cryocooling and stabilizing protein conformations. Optimal conditions often involve:
- pH range : 4.0–8.0 (adjustable with NaOH)
- Concentration : 0.1–3.4 M, depending on protein solubility
- Additives : Glycerol (3–5%) or PEG 3350 (12%) to improve crystal packing A study reported this compound successfully crystallized 19/23 macromolecules, outperforming common salts like ammonium sulfate .
Q. How do researchers address contradictory findings on this compound’s role in metabolite production?
For example, this compound reduced 1-deoxynojirimycin (DNJ) titer in Streptomyces lavendulae despite its role as a TCA inhibitor. To resolve such contradictions:
Q. What experimental strategies improve this compound’s efficacy in enzyme inhibition studies?
- Dose-response assays : Compare malonate with analogs (e.g., sodium fluoride) at varying concentrations (1–10 mM).
- Pre-incubation : Pre-treat enzymes with malonate to ensure competitive binding.
- pH control : Use malonate buffers (pH 2.5–6.5) to maintain inhibitor stability. In one study, 5 mM malonate inhibited 85% of succinate dehydrogenase activity, outperforming sodium fluoride (75% inhibition) .
Q. How does this compound influence calcium sulfate crystal morphology?
this compound alters α-calcium sulfate hemihydrate (α-CSH) crystal habits by selectively inhibiting growth on specific crystal faces. This results in elongated crystals with higher aspect ratios. The mechanism involves carboxylate groups binding to calcium ions on crystal surfaces, which is chain-length-dependent among dicarboxylates .
Methodological Considerations
Q. How is this compound quantified in impure samples?
A titration method using bromocresol green as an indicator can distinguish this compound from contaminants like sodium carbonate. The protocol involves acidifying the sample with HCl and titrating with NaOH to endpoint pH 4.6 .
Q. What precautions are necessary when using this compound in cell culture?
- Sterility : Use sterile-filtered solutions (e.g., 0.22 µm filters) to avoid microbial contamination.
- Osmolarity : Adjust concentrations to ≤100 mM to prevent osmotic stress.
- Neutralization : Monitor pH shifts in real-time with indicators (e.g., bromothymol blue) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
